5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
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Overview
Description
5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes benzyloxy and diiodobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the benzimidazole core.
Diiodination: The diiodobenzylidene group is introduced via an electrophilic substitution reaction, where iodine is used as the electrophile.
Final Assembly: The final step involves the condensation of the benzyloxy and diiodobenzylidene-substituted benzimidazole with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or halogen atoms.
Scientific Research Applications
5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Shares the benzimidazole core but lacks the benzyloxy and diiodobenzylidene groups.
5-Acetoacetyl-Amino-Benzimidazolone: Contains an acetoacetyl group instead of the benzyloxy and diiodobenzylidene groups.
5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one: Features a methyl group in place of the benzyloxy and diiodobenzylidene groups.
Uniqueness
- The presence of both benzyloxy and diiodobenzylidene groups in 5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C21H15I2N3O2 |
---|---|
Molecular Weight |
595.2g/mol |
IUPAC Name |
5-[(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H15I2N3O2/c22-15-8-14(11-24-16-6-7-18-19(10-16)26-21(27)25-18)20(17(23)9-15)28-12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,25,26,27) |
InChI Key |
FUHIKRUWUTXLBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NC3=CC4=C(C=C3)NC(=O)N4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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